Benzo[1,3]dioxol-5-ylmethyl-(1-ethyl-1H-benzoimidazol-2-yl)-amine
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Overview
Description
Benzo[1,3]dioxol-5-ylmethyl-(1-ethyl-1H-benzoimidazol-2-yl)-amine is a complex organic compound that features a benzo[d][1,3]dioxole ring fused with a benzoimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[1,3]dioxol-5-ylmethyl-(1-ethyl-1H-benzoimidazol-2-yl)-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d][1,3]dioxole core, which can be synthesized from piperonal through a series of reactions involving reduction and cyclization . The benzoimidazole moiety is then introduced via a condensation reaction with an appropriate amine precursor .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity solvents, controlled temperatures, and catalysts to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Benzo[1,3]dioxol-5-ylmethyl-(1-ethyl-1H-benzoimidazol-2-yl)-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzo[d][1,3]dioxole-5-carboxylic acid derivatives, while reduction can produce benzo[d][1,3]dioxole-5-ylmethanol derivatives .
Scientific Research Applications
Benzo[1,3]dioxol-5-ylmethyl-(1-ethyl-1H-benzoimidazol-2-yl)-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antitumor properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Benzo[1,3]dioxol-5-ylmethyl-(1-ethyl-1H-benzoimidazol-2-yl)-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects such as apoptosis in cancer cells . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds share the benzo[d][1,3]dioxole core and have shown significant antitumor activities.
Benzo[d][1,3]dioxole substituted organo selenium compounds: These compounds incorporate the benzo[d][1,3]dioxole subunit and have applications in organic synthesis and pharmaceuticals.
Uniqueness
Benzo[1,3]dioxol-5-ylmethyl-(1-ethyl-1H-benzoimidazol-2-yl)-amine is unique due to its combined benzo[d][1,3]dioxole and benzoimidazole structures, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-ethylbenzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-2-20-14-6-4-3-5-13(14)19-17(20)18-10-12-7-8-15-16(9-12)22-11-21-15/h3-9H,2,10-11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGDAGYXUQTPKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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